N-(p-Nitrophenyl)triphenylphosphine imide

Description

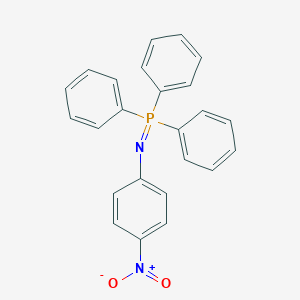

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)imino-triphenyl-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N2O2P/c27-26(28)21-18-16-20(17-19-21)25-29(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBLHCHSLVSDURO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298867 | |

| Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14562-02-8 | |

| Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Nitrophenyl)triphenylphosphine imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalytic Applications of N P Nitrophenyl Triphenylphosphine Imide and Derived Complexes

Phosphinimide Ligands in Transition Metal Catalysis

Phosphinimide ligands (R₃PN⁻) are isoelectronic with siloxides ([OSiR₃]⁻) but are significantly more basic. wikipedia.org Their ability to act as potent σ- and π-donors makes them effective ancillary ligands for stabilizing transition metals in various oxidation states. The electronic and steric properties of phosphinimide ligands can be systematically altered by changing the R groups on the phosphorus atom, allowing for the synthesis of catalysts with tailored reactivity. wikipedia.org

Early-transition-metal complexes incorporating phosphinimide ancillary ligands have been developed as a highly active family of olefin polymerization catalysts. acs.orgacs.org These catalysts, often based on Group IV metals like titanium and zirconium, have demonstrated remarkable activity, sometimes surpassing that of traditional metallocene systems. A common structural motif for these catalyst precursors is Cp'MCl₂(NPR₃), where Cp' is a cyclopentadienyl-type ligand.

The phosphinimide ligand plays a crucial role in the catalyst's performance. Its steric bulk influences the accessibility of the metal center to the incoming olefin monomer, which in turn affects the polymerization activity and the molecular weight of the resulting polymer. acs.org Computational studies have suggested that bulky phosphinimide ligands lead to a lower ion separation energy in the cationic active species, which correlates with higher polymerization activity. acs.org While much of the research has focused on phosphinimides with bulky alkyl groups on the phosphorus atom (e.g., R = tert-butyl, cyclohexyl) to enhance catalyst stability and activity, the electronic nature of the ligand is also a key factor. scholaris.ca The incorporation of aryl groups, such as in triphenylphosphine (B44618) imide derivatives, modulates the electronic environment of the metal center, thereby influencing the catalyst's interaction with the olefin substrate. The activation of these pre-polymerization catalysts is typically achieved using a cocatalyst or activator, such as methylaluminoxane (MAO) or ionic activators like [Ph₃C][B(C₆F₅)₄]. scholaris.cagoogle.com

Table 1: Key Features of Phosphinimide-Based Olefin Polymerization Catalysts

| Feature | Description | Impact on Catalysis |

|---|---|---|

| Metal Center | Typically Group IV metals (Ti, Zr). | Determines the fundamental catalytic activity and oxophilicity. mdpi.com |

| Ancillary Ligands | Phosphinimide (NPR₃⁻) and often a cyclopentadienyl (Cp) group. | Stabilizes the metal center; sterics and electronics influence activity and polymer properties. acs.orgscholaris.ca |

| Activator | Lewis acids such as MAO or borate compounds. | Generates the active cationic catalytic species from the neutral precursor. scholaris.cagoogle.com |

| Phosphinimide Substituents | Bulky alkyl or aryl groups on the phosphorus atom. | Steric bulk enhances activity and stability; electronic effects modulate metal-monomer interaction. acs.org |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for carbon-carbon bond formation. masterorganicchemistry.com The performance of these catalytic systems is heavily dependent on the nature of the ligands coordinated to the palladium center. Phosphine (B1218219) ligands are paramount in this context, as their electronic and steric properties directly influence the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

While tertiary phosphines like triphenylphosphine are common, the corresponding phosphinimide ligands can also be employed. When a phosphinimide coordinates to a metal center, it alters the electron density at the metal, which can affect catalytic efficiency. The N-(p-Nitrophenyl)triphenylphosphine imide ligand, through its nitrogen donor, would introduce a strongly electron-withdrawing p-nitrophenyl group into the coordination sphere. This electronic effect can enhance the rate of reductive elimination, which is often the rate-limiting step in Suzuki-Miyaura couplings. nih.gov

Catalyst systems for Suzuki-Miyaura reactions often employ bulky and electron-rich phosphine ligands to promote the oxidative addition of challenging substrates like aryl chlorides. nih.govnih.gov While this compound is not electron-rich, its derivatives could be used in catalyst systems where tuning the electronic properties for specific substrates is necessary. For instance, in Heck coupling reactions, mono(phosphine)-Pd complexes immobilized on supports have shown high activity and selectivity. researchgate.net The design of such catalysts can benefit from the modular nature of phosphinimide ligands.

Table 2: Role of Ligands in Palladium-Catalyzed Cross-Coupling

| Catalytic Step | Role of Phosphine/Phosphinimide Ligand | Desired Ligand Properties |

|---|---|---|

| Oxidative Addition | Stabilizes the Pd(0) species and facilitates its insertion into the aryl-halide bond. | Electron-rich and sterically bulky ligands generally accelerate this step. nih.gov |

| Transmetalation | Influences the rate of transfer of the organometallic reagent (e.g., organoboron) to the palladium center. | The precise electronic and steric requirements can vary depending on the coupling partners. harvard.edu |

| Reductive Elimination | Facilitates the final bond-forming step to release the product and regenerate the Pd(0) catalyst. | Electron-withdrawing ligands can promote this step. nih.gov |

Phosphorus-based ligands are central to many industrially important hydrogenation and hydroformylation reactions, which are typically catalyzed by rhodium, iridium, or cobalt complexes. researchgate.net In hydroformylation—the addition of H₂ and CO across an alkene to form aldehydes—the ligand's structure is critical for controlling both activity and selectivity (regio- and enantioselectivity). rsc.orgresearchgate.net

Both the steric and electronic properties of the phosphine or related phosphorus ligands are crucial. rsc.org The electronic properties, influenced by substituents on the phosphorus atom, affect the electron density at the metal center, which in turn impacts CO binding and hydride migration steps in the catalytic cycle. advanceseng.com While phosphines and phosphites are the most studied ligands, the principles extend to phosphinimide complexes. researchgate.net A ligand system derived from this compound would be expected to be electronically distinct from simple triarylphosphines. The electron-withdrawing nature of the p-nitrophenyl group could increase the π-acidity of the metal center, potentially influencing the regioselectivity of the hydroformylation process.

In the context of hydrogenation, iridium complexes with phosphine ligands have been studied for reactions such as imine hydrogenation. However, in some cases, these complexes can be inactive due to the formation of stable, ortho-metalated dihydrido species. ubc.ca The design of the ligand is therefore critical to prevent catalyst deactivation pathways and promote the desired catalytic turnover.

Palladium(II) complexes typically adopt a square-planar geometry. mdpi.com The coordination chemistry of phosphinimide ligands with palladium(II) is characterized by the formation of a bond between the nitrogen atom of the ligand and the metal center. wikipedia.org The resulting M-N-P linkage is typically bent, with bond angles ranging from 120° to 150°. wikipedia.org The M-N and N-P bond lengths suggest a degree of double bond character in both. wikipedia.org

Complexes of Pd(II) with various phosphine derivatives are widely synthesized and studied for their catalytic applications. researchgate.netmdpi.com For example, Pd(II) complexes with phosphino-oxime ligands have been shown to be active catalysts for the rearrangement of aldoximes. researchgate.net The coordination of a phosphinimide ligand like this compound to a Pd(II) center, for instance [PdCl₂(L)₂], would result in a complex where the electronic properties of the metal are significantly modified by the ligand. The stability and reactivity of such complexes are influenced by the nature of all ligands in the coordination sphere. The formation of stable complexes is a prerequisite for their use as catalyst precursors in reactions like cross-coupling or hydrogenation.

Organocatalytic Roles of Phosphine Imides

While phosphine imides are primarily known as ligands in transition metal catalysis, their inherent basicity and structural relationship to tertiary phosphines connect them to the field of organocatalysis.

Nucleophilic phosphine catalysis is a powerful strategy in organocatalysis for the construction of complex molecular architectures. nih.gov The core mechanism involves the initial nucleophilic addition of a tertiary phosphine (a Lewis base) to an electron-deficient starting material, such as an activated alkene, alkyne, or allene. acs.orgescholarship.org This addition generates a reactive zwitterionic intermediate, typically a phosphonium (B103445) enolate or a related species. nih.gov

This zwitterionic intermediate can then participate in a variety of subsequent transformations. Depending on the reaction partners, it can act as a Brønsted base, a nucleophile, or an electrophile, leading to a wide range of annulation, cycloaddition, and addition reactions. nih.govbeilstein-journals.org For example, the phosphonium enolate can deprotonate a pronucleophile, which then adds to another molecule of the activated alkene in a Michael addition-type process. nih.gov

It is important to note that the active catalyst in these mechanisms is the trivalent tertiary phosphine (R₃P), not the pentavalent phosphine imide (R₃P=NR'). The phosphorus atom in a phosphine imide is less nucleophilic than in a tertiary phosphine. However, phosphine imides can be considered in this context as they are strong Brønsted bases and can be used to generate nucleophiles or influence reaction pathways through acid-base chemistry. Furthermore, the electronic properties of the parent tertiary phosphine, from which the phosphine imide is derived, are critical to the initial nucleophilic addition step. The triphenylphosphine core of this compound is a moderately nucleophilic phosphine widely used in these types of catalytic transformations. nih.gov

Table 3: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methylaluminoxane (MAO) |

| Triphenylphosphine |

| Zirconium |

| Titanium |

| Palladium |

| Rhodium |

| Iridium |

Nucleophilic Phosphine Catalysis Mechanisms

Michael Additions

Phosphine-catalyzed Michael additions are a well-established method for carbon-carbon and carbon-heteroatom bond formation. In these reactions, a tertiary phosphine acts as a nucleophilic catalyst that adds to an electron-deficient alkene, generating a zwitterionic phosphonium enolate intermediate. nih.govorganic-chemistry.org This intermediate then acts as a potent Brønsted base to deprotonate a pronucleophile (such as a β-dicarbonyl compound), which subsequently adds to the Michael acceptor. organic-chemistry.org

Table 1: Representative Phosphine-Catalyzed Michael Additions This table showcases the general scope of phosphine catalysis in Michael additions, a reaction type where this compound and its derivatives can serve as catalysts.

| Pronucleophile (Donor) | Michael Acceptor | Catalyst | Yield (%) | Reference |

| Acetylacetone | Methyl vinyl ketone | Tributylphosphine (B147548) | 95 | organic-chemistry.org |

| Dimethyl malonate | Acrylonitrile | Triphenylphosphine | 80 | organic-chemistry.org |

| Nitromethane | Chalcone | Triphenylphosphine | 85 | nih.gov |

| 4-nitrobenzenethiol | N,N-dibenzylcinnamide | Squaramide-iminophosphorane | 97 | nih.gov |

Stetter Reactions and β-Umpolung Additions

The Stetter reaction is a conjugate addition of an aldehyde to an α,β-unsaturated compound, a classic example of "umpolung" or polarity reversal of the aldehyde's carbonyl carbon. organic-chemistry.org This transformation is typically catalyzed by N-heterocyclic carbenes (NHCs) or cyanide ions. organic-chemistry.org Phosphine-catalyzed Stetter reactions are less common but have been reported. The catalytic cycle involves the nucleophilic phosphine adding to the aldehyde to form a Brescia-type intermediate, which then adds to the Michael acceptor. nih.govnih.gov

More broadly, phosphines are effective catalysts for β-umpolung additions to activated allenes. nih.gov In this process, the phosphine adds to the central carbon of the allene, generating a zwitterionic intermediate where the β'-carbon becomes nucleophilic. This nucleophile can then attack various electrophiles. Highly functionalized alkenes can be prepared with good to excellent yields through this method. nih.gov The reactivity of this compound in such transformations would be influenced by the electronic effect of the N-substituent on the stability and nucleophilicity of the key phosphonium intermediates.

Activation of Allenes and Alkynes

Nucleophilic phosphine catalysis is a powerful strategy for activating allenes and alkynes to participate in annulation reactions. rsc.orgnih.gov The catalytic cycle is initiated by the nucleophilic addition of the phosphine to the activated multiple bond, creating a resonance-stabilized zwitterionic intermediate. nih.govnih.gov This intermediate can then react with a variety of electrophiles, such as electron-deficient alkenes or imines, to construct highly functionalized carbocyclic and heterocyclic frameworks. nih.gov

The choice of phosphine catalyst and the structure of the starting materials can control the reaction pathway, leading to various annulation products like [3+2] or [4+2] cycloadditions. nih.gov For example, the reaction of allenoates with N-tosylimines catalyzed by triphenylphosphine can yield functionalized pyrrolines. nih.gov The use of a phosphine imide catalyst like this compound could alter the reaction's rate and selectivity due to its modified electronic and steric profile.

Role of Chiral Phosphine Imides in Asymmetric Catalysis

Chiral phosphines are exceptionally versatile ligands and organocatalysts in asymmetric synthesis. rsc.orgresearchgate.netnih.gov The development of chiral phosphine imides extends this utility, combining the Lewis basicity of the iminophosphorane moiety with a well-defined chiral scaffold. These catalysts are particularly effective in reactions where proton transfer or hydrogen bonding interactions are key to achieving high enantioselectivity. nih.gov

Multifunctional chiral phosphines, which contain both a Lewis basic site (the phosphorus atom) and a Brønsted acidic site, have proven to be a powerful strategy for designing new catalysts for reactions like aza-Morita–Baylis–Hillman (aza-MBH) reactions. rsc.org Chiral iminophosphoranes, particularly those with a hydrogen-bond-donating group, have been successfully employed as bifunctional catalysts. For instance, a squaramide-based bifunctional iminophosphorane catalyst was developed for the highly enantioselective sulfa-Michael addition to unactivated amides, achieving high yields and excellent enantiomeric excesses (ee). nih.gov Computational studies revealed that the high selectivity originates from the catalyst's ability to activate the amide's carbonyl group through specific noncovalent interactions within a defined chiral pocket. nih.gov

Table 2: Enantioselective Sulfa-Michael Addition Using a Chiral Iminophosphorane Catalyst Data from a study on a novel squaramide-based bifunctional iminophosphorane catalyst, illustrating the potential of chiral phosphine imides in asymmetric catalysis.

| Thiol Pronucleophile | α,β-Unsaturated Amide | Yield (%) | ee (%) | Reference |

| 4-nitrobenzenethiol | N,N-dibenzylcinnamide | 97 | 96 | nih.gov |

| 2-naphthalenethiol | N,N-dibenzylcinnamide | 98 | 95 | nih.gov |

| Cyclohexanethiol | N,N-dibenzylcrotonamide | 98 | 94 | nih.gov |

| Thiophenol | N,N-dimethyl-3-(thiophen-2-yl)acrylamide | 95 | 96 | nih.gov |

Catalysis in Functional Group Interconversions and Cyclizations

Wittig Reagent Generation and Olefination

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent). libretexts.orgberkeley.edu These ylides are typically generated by deprotonating a phosphonium salt with a strong base. libretexts.orglumenlearning.com The phosphonium salt itself is prepared from the SN2 reaction of a phosphine, like triphenylphosphine, with an alkyl halide. masterorganicchemistry.com

Phosphine imides, or iminophosphoranes, are isoelectronic with phosphonium ylides. The aza-Wittig reaction utilizes this similarity, where an iminophosphorane reacts with a carbonyl compound to form an imine and a phosphine oxide. This compound can be prepared via the Staudinger reaction between triphenylphosphine and p-nitrophenyl azide (B81097). wikipedia.org This iminophosphorane can then be used in aza-Wittig reactions to convert aldehydes and ketones into the corresponding N-(p-nitrophenyl)imines. This transformation is a powerful method for C=N bond formation and is a key step in the synthesis of various nitrogen-containing heterocycles.

Mitsunobu Reaction Analogs and Variants

The classic Mitsunobu reaction facilitates the conversion of a primary or secondary alcohol to various functional groups, such as esters or ethers, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org The standard reagents are a tertiary phosphine (typically triphenylphosphine) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.org The reaction proceeds through an oxyphosphonium salt intermediate, which is then displaced by a nucleophile. organic-chemistry.org

While this compound is not a standard component of the classical Mitsunobu reaction, its nucleophilic character allows it to participate in analogous transformations. Phosphine imides can act as nitrogen nucleophiles in variants of the Mitsunobu reaction. For example, imides like phthalimide (B116566) are common nucleophiles in the Mitsunobu reaction to install a protected amine group. organic-chemistry.orgnii.ac.jp Furthermore, alternative reagents have been developed to replace the standard triphenylphosphine/DEAD system to simplify purification or to allow for the use of more basic nucleophiles. organic-chemistry.orgresearchgate.net In this context, phosphine imides could be involved in specialized variants where the nitrogen atom acts as the internal nucleophile or where the imide itself is the target for N-alkylation under modified Mitsunobu conditions.

Catalytic Nitration and Carboxylation Processes

There is no scientific literature available describing the use of this compound or its complexes as catalysts for nitration or carboxylation processes. Research in the field of catalytic nitration primarily focuses on methods such as ipso-nitration, photocatalytic nitration, and palladium-catalyzed nitration of aryl halides. The available literature on catalytic carboxylation does not mention the use of phosphine imide-based catalysts.

Polymer-Supported Phosphine Imide Catalysts

No published studies were found on the synthesis, characterization, or catalytic applications of polymer-supported this compound. While the broader field of polymer-supported catalysis is well-developed, with numerous examples of polymer-bound phosphines and their metal complexes used in reactions like Suzuki-Miyaura couplings and aminations, this research does not extend to the specific phosphine imide requested.

Advanced Material Science and Polymer Chemistry Applications

Incorporation into Polymeric Systems

The integration of phosphorus-containing moieties like phosphine (B1218219) imides into polymer backbones is a key strategy for developing high-performance materials. These groups can enhance solubility, thermal stability, and flame retardancy.

Synthesis of Polyphosphazenes

Polyphosphazenes are a well-established class of inorganic-organic hybrid polymers characterized by a backbone of alternating phosphorus and nitrogen atoms, with two side groups attached to each phosphorus atom. wikipedia.org The general structure is represented as -[N=PR₂]n-. The properties of polyphosphazenes can be extensively tailored by varying the side groups (R). wikipedia.orgresearchgate.net

The synthesis of polyphosphazenes is most commonly achieved through a two-step process:

Ring-Opening Polymerization (ROP): Hexachlorocyclotriphosphazene ((NPCl₂)₃) is heated to approximately 250°C to form high molecular weight poly(dichlorophosphazene) (B1141720). wikipedia.orgumich.edu

Macromolecular Substitution: The highly reactive P-Cl bonds of poly(dichlorophosphazene) are subsequently substituted by reacting the polymer with various nucleophiles such as alkoxides, aryloxides, or amines. wikipedia.orgumich.edu This step allows for the introduction of a wide array of functional side groups.

An alternative route involves the condensation polymerization of phosphoranimines, such as trichloro(trimethylsilyl)phosphoranimine (Cl₃P=NSiMe₃), which can yield poly(dichlorophosphazene) under milder conditions. wikipedia.orggoogle.com

While N-(p-Nitrophenyl)triphenylphosphine imide is not a conventional precursor for the main phosphazene backbone, the P=N linkage is the fundamental repeating unit of phosphazenes. Imide-functionalized polyphosphazenes have been synthesized through the macromolecular substitution route, where pre-synthesized imide-containing nucleophiles are grafted onto the poly(dichlorophosphazene) backbone. ijsr.net This approach combines the thermal stability of the imide ring with the flexibility of the phosphazene backbone. For instance, imide-substituted m-aminophenol has been used to create functionalized polyphosphazenes that exhibit high glass transition temperatures (Tg) after thermal curing. ijsr.net

Design and Development of Phosphorus-Containing Polyimides

Polyimides are renowned for their exceptional thermal stability, chemical resistance, and mechanical properties. researchgate.net The incorporation of phosphorus, typically in the form of phosphine oxide (P=O) moieties, into the polyimide backbone is a proven strategy to further enhance these characteristics, particularly flame retardancy and solubility. rsc.orgscispace.com

The synthesis of phosphorus-containing polyimides generally involves the polycondensation reaction between a diamine and a dianhydride, where at least one of the monomers contains a phosphine oxide group. tubitak.gov.trresearchgate.net This approach permanently locks the phosphorus moiety into the polymer chain, preventing issues like leaching that can occur with additive flame retardants. researchgate.net The bulky, non-coplanar structure of the triphenylphosphine (B44618) oxide group disrupts chain packing, which can improve the solubility of otherwise intractable aromatic polyimides in common organic solvents. rsc.orgscispace.com

While research has predominantly focused on phosphine oxide-based polyimides, the analogous phosphine imide structure of this compound presents an interesting alternative. The P=N group could be incorporated into a polymer backbone, for example, through reactions involving the amine functionality of a related phosphine imide monomer. The resulting materials would be expected to exhibit good thermal properties, as phosphine imides are among the most thermally stable organophosphorus compounds. ijmrset.com

| Polymer Structure (Diamine Monomer) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Char Yield at 800°C (N₂) (%) | Reference |

|---|---|---|---|---|

| Bis(3-aminophenyl)phenyl phosphine oxide based | 233 - 290 | > 532 | 56 - 74 | researchgate.net |

| Fluorinated phosphine oxide based | 246 - 286 | > 500 | Not specified | researchgate.net |

| Bis[4-(4′-aminophenoxy)phenyl]-3,5-bis(trifluoromethyl)phenyl phosphine oxide based | High | Excellent | Not specified | researchgate.net |

Development of Functional Materials

The incorporation of this compound or similar structures into polymers is a pathway to creating advanced functional materials with tailored properties for demanding applications.

Strategies for Flame-Retardant Polymer Design

Phosphorus-based flame retardants are considered environmentally friendlier alternatives to halogenated compounds. techscience.com They can exert their flame-retardant effect in both the gas phase and the condensed phase. nih.gov

Condensed Phase Mechanism: Upon heating, phosphorus compounds can decompose to form phosphoric acid, which promotes the dehydration of the polymer and the formation of a protective layer of char. nih.gov This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen and reducing the release of flammable volatile compounds. techscience.com

Gas Phase Mechanism: Some phosphorus compounds can release radical species (e.g., PO•, HPO•) into the gas phase during combustion. These radicals interfere with the chain reactions of combustion, effectively quenching the flame. nih.govnih.gov

| Sample | Flame Retardant Content (wt%) | LOI (%) | UL-94 Rating | Reference |

|---|---|---|---|---|

| Pure Epoxy | 0 | 25.5 | No rating | techscience.com |

| EP/Cy-HEDP | 5 | 26.5 | - | techscience.com |

| EP/Cy-HEDP | 10 | 27.0 | - | techscience.com |

| EP/Cy-HEDP | 15 | 28.5 | V-0 | techscience.com |

Enhancement of Thermal Stability in Polymer Matrices

The thermal stability of a polymer is critical for its application in high-temperature environments. The incorporation of highly stable chemical moieties is a primary strategy for enhancing this property. Organophosphorus compounds, particularly phosphine oxides and phosphine imides, are known for their high thermal stability. ijmrset.com

Ionic Liquid Formulations Based on Phosphonium (B103445) Moieties

Ionic liquids (ILs) are salts with melting points below 100°C that are valued for their low volatility, high thermal stability, and tunable properties. nih.gov Phosphonium-based ILs, which contain a quaternary phosphonium cation ([PR₄]⁺), are a prominent class of ILs. acs.org They are often more thermally and chemically stable than their nitrogen-based ammonium (B1175870) or imidazolium (B1220033) analogues, particularly under basic conditions. researchgate.net

The synthesis of phosphonium ILs typically involves the quaternization of a phosphine with an alkyl halide, followed by an anion exchange reaction. rsc.orgnih.gov For example, tributylphosphine (B147548) can be reacted with allyl bromide to form allyltributylphosphonium bromide. rsc.org

A phosphine imide like this compound is not itself a phosphonium salt. However, it could serve as a precursor for synthesizing specialized phosphonium cations. Chemical modification, such as alkylation at the imide nitrogen, could potentially convert the P=N bond into a P-N single bond and generate a quaternary phosphonium center. This would create a novel phosphonium cation with functionalities derived from the original nitrophenyl group, allowing for the formulation of task-specific ionic liquids. Research has demonstrated that triphenylphosphonium-based ILs can exhibit high thermal stability, with decomposition temperatures reaching up to 450°C, making them suitable for high-temperature applications. nih.govacs.org

Applications in Polyethylene (B3416737) Synthesis

Content on the role of this compound as a ligand or catalyst component in polyethylene synthesis, including any data tables on catalytic activity, polymer properties, or mechanistic studies, is not available based on the conducted literature search.

Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Molecular Structure Elucidation

The geometry around the central phosphorus-nitrogen bond is a key feature of the molecule. In the analogue p-bromophenylimino(triphenyl)phosphorane, the P-N bond length is reported to be 1.567 Å. This relatively short distance suggests a significant degree of double bond character, a common feature in phosphine (B1218219) imides. The P-N-C bond angle in this analogue is 124.2°, indicating a bent geometry at the nitrogen atom. For comparison, the parent compound, triphenylphosphine (B44618) phenylimide, exhibits a P-N bond distance of 1.60 pm (1.60 Å) and a P-N-C angle of 130.4°.

| Compound | P-N Bond Length (Å) | P-N-C Bond Angle (°) |

|---|---|---|

| p-bromophenylimino(triphenyl)phosphorane | 1.567 | 124.2 |

| Triphenylphosphine phenylimide | 1.60 | 130.4 |

The arrangement of molecules in the crystal lattice is described by the crystal system and space group. The analogue p-bromophenylimino(triphenyl)phosphorane crystallizes in the monoclinic system with the space group C2/c. This information is crucial for understanding the packing forces and intermolecular interactions within the solid state.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

While specific, experimentally determined ¹H NMR data for N-(p-Nitrophenyl)triphenylphosphine imide are not detailed in the available literature, the expected spectrum can be predicted based on its structure. The spectrum would be dominated by signals in the aromatic region (typically 7.0-8.5 ppm).

The protons of the triphenylphosphine group would likely appear as complex multiplets due to both proton-proton and proton-phosphorus coupling. The protons on the p-nitrophenyl ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group would be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the iminophosphorane group.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not readily found in the surveyed literature. However, the expected chemical shifts can be inferred. The spectrum would show a series of signals in the aromatic region (typically 120-150 ppm).

³¹P NMR Spectroscopic Analysis

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique for characterizing organophosphorus compounds, including this compound. The ³¹P nucleus possesses a nuclear spin of ½ and has a natural abundance of 100%, making it a highly sensitive nucleus for NMR studies. The chemical shift (δ) in ³¹P NMR is particularly informative about the electronic environment and coordination of the phosphorus atom.

In the case of this compound, the phosphorus atom is in a tetracoordinate state, double-bonded to a nitrogen atom and single-bonded to three phenyl groups. This specific bonding arrangement influences the shielding of the phosphorus nucleus and, consequently, its chemical shift. The chemical shifts of phosphinimines are typically found in a characteristic range that distinguishes them from other organophosphorus compounds like phosphines, phosphine oxides, and phosphonium (B103445) salts.

Table 1: Typical ³¹P NMR Chemical Shift Ranges for Related Phosphorus Compounds

| Compound Type | Structure | Typical ³¹P Chemical Shift (δ, ppm) |

| Triphenylphosphine | P(C₆H₅)₃ | -5 to -10 |

| Triphenylphosphine Oxide | O=P(C₆H₅)₃ | +25 to +40 |

| N-Aryl Triphenylphosphine Imide | (C₆H₅)₃P=N-Ar | +1 to +20 |

¹⁵N NMR Spectroscopic Analysis

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy provides valuable insights into the electronic structure and bonding of nitrogen-containing compounds. Although the ¹⁵N isotope has a low natural abundance (0.37%) and a negative gyromagnetic ratio, which can lead to lower sensitivity, modern NMR techniques, such as polarization transfer and long-range correlation experiments (e.g., HMBC), have made its analysis more accessible.

For this compound, ¹⁵N NMR can directly probe the nitrogen atom of the phosphine imide linkage (P=N) and the nitro group (-NO₂). The chemical shifts of these nitrogen atoms are highly sensitive to their local electronic environment. The imide nitrogen is expected to have a chemical shift in a region characteristic of sp²-hybridized nitrogen atoms involved in a double bond to phosphorus. The specific chemical shift would be influenced by the nature of the substituent on the nitrogen atom.

The p-nitrophenyl group's electron-withdrawing character would affect the electron density at the imide nitrogen. In general, the chemical shifts for the imide nitrogen in N-arylphosphinimines are found in a broad range, typically between -100 and -300 ppm relative to nitromethane. The nitrogen atoms of the nitro group exhibit chemical shifts in a distinct region, generally between -20 and +20 ppm. This significant difference in chemical shifts allows for the unambiguous assignment of the two nitrogen environments within the molecule.

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for Nitrogen Environments in this compound

| Nitrogen Environment | Functional Group | Expected ¹⁵N Chemical Shift (δ, ppm) |

| Imide Nitrogen | P=N-Ar | -100 to -300 |

| Nitro Nitrogen | -NO₂ | -20 to +20 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent and diagnostic band for phosphinimines is the P=N stretching vibration (νP=N). This bond typically gives rise to a strong absorption in the region of 1300-1400 cm⁻¹. The exact position of this band is sensitive to the substituents on both the phosphorus and nitrogen atoms. The presence of the electron-withdrawing p-nitrophenyl group can influence the bond order and thus the vibrational frequency of the P=N bond.

Another key functional group is the nitro group (-NO₂), which exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). The asymmetric stretch typically appears as a strong band in the 1500-1560 cm⁻¹ region, while the symmetric stretch is observed at a lower frequency, usually between 1300 and 1370 cm⁻¹.

The triphenylphosphine moiety contributes several characteristic bands. The P-C (phenyl) stretching vibrations are generally observed in the region of 1100-1200 cm⁻¹. Additionally, the aromatic C-H stretching vibrations of the phenyl rings appear above 3000 cm⁻¹, while the out-of-plane C-H bending vibrations give rise to strong absorptions in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern of the aromatic rings.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| P=N | Stretching (νP=N) | 1300-1400 | Strong |

| NO₂ | Asymmetric Stretching (νas(NO₂)) | 1500-1560 | Strong |

| NO₂ | Symmetric Stretching (νs(NO₂)) | 1300-1370 | Strong |

| P-C (phenyl) | Stretching (νP-C) | 1100-1200 | Medium-Strong |

| Aromatic C-H | Stretching (νC-H) | >3000 | Medium-Weak |

| Aromatic C-H | Out-of-plane Bending (δC-H) | 690-900 | Strong |

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. For this compound, the molecular formula is C₂₄H₁₉N₂O₂P, which corresponds to a molecular weight of approximately 410.4 g/mol .

In a typical mass spectrum, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

The fragmentation of this compound under mass spectrometric conditions, such as electron ionization (EI) or collision-induced dissociation (CID), can provide valuable structural information. A common fragmentation pathway for related N-(triphenyl-λ⁵-phosphanylidene) derivatives involves the formation of triphenylphosphine oxide (TPPO) as a signature fragment, even though the original molecule contains a P=N bond. nih.gov This suggests a rearrangement mechanism occurs within the mass spectrometer. Other potential fragmentation pathways could involve the loss of the nitro group (NO₂) or cleavage of the P-N bond, leading to fragments corresponding to the triphenylphosphine cation ([PPh₃]⁺) and the p-nitrophenylnitrene radical cation.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Approximate m/z |

| Molecular Ion [M]⁺ | [C₂₄H₁₉N₂O₂P]⁺ | 410.4 |

| Triphenylphosphine Oxide Fragment | [C₁₈H₁₅OP]⁺ | 278.3 |

| Triphenylphosphine Fragment | [C₁₈H₁₅P]⁺ | 262.3 |

| p-Nitrophenyl Fragment | [C₆H₄NO₂]⁺ | 122.1 |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov This technique partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of the surrounding molecules. The resulting Hirshfeld surface provides a three-dimensional picture of the molecular shape in the crystal and can be color-mapped to highlight different properties related to intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the nature and extent of various non-covalent interactions that govern the crystal packing. These interactions are crucial for understanding the solid-state properties of the material. The analysis generates a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface.

Table 5: Potential Intermolecular Interactions in Crystalline this compound Identified by Hirshfeld Surface Analysis

| Interaction Type | Description |

| H···H | van der Waals forces between hydrogen atoms on phenyl rings. |

| C-H···O | Hydrogen bonding between phenyl C-H groups and nitro oxygen atoms. |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |

| C-H···π | Interactions between phenyl C-H groups and the π-system of aromatic rings. |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Strategies

The classical Staudinger reaction, while effective for synthesizing phosphine (B1218219) imides, often relies on stoichiometric reagents and organic solvents. wikipedia.org Future research is directed towards creating more sustainable synthetic pathways that improve atom economy and reduce waste. sphinxsai.com One promising avenue is the development of catalytic versions of the Staudinger reaction or entirely new synthetic methodologies that avoid the use of azides.

Key areas of development include:

Catalytic Approaches: Designing transition-metal or organocatalytic systems that can generate the P=N bond with high efficiency, potentially using alternative nitrogen sources.

Solvent-Free and Aqueous Conditions: Exploring mechanochemical methods (ball-milling) or reactions in greener solvents like water or supercritical fluids to minimize the environmental impact of organic solvents. mdpi.com

Polymer-Supported Synthesis: Utilizing polymer-supported triphenylphosphine (B44618), which allows for the easy separation of the product from the phosphine oxide byproduct by simple filtration. nih.gov This approach aligns with green chemistry principles by simplifying purification and enabling potential recycling of the reagent support. nih.govresearchgate.net

Table 1: Comparison of Synthetic Approaches for Phosphine Imides

| Method | Reagents | Solvent | Advantages | Challenges |

|---|---|---|---|---|

| Classical Staudinger | Triphenylphosphine, p-Nitrophenyl azide (B81097) | Dichloromethane, Toluene | High yield, well-established wikipedia.org | Stoichiometric phosphine oxide waste, potential azide hazard |

| Polymer-Supported | PS-Triphenylphosphine, Azide | Various organic solvents | Simplified purification, recyclable support nih.gov | Lower overall mass efficiency, potential for reduced reactivity |

| Catalytic (Hypothetical) | Phosphine, Alternative N-source, Catalyst | Green Solvents (e.g., Water) mdpi.com | High atom economy, reduced waste, improved safety | Catalyst design and discovery, substrate scope limitations |

Exploration of New Catalytic Applications and Catalyst Design

Phosphine imides are valuable as ligands in transition metal catalysis due to their strong σ-donating properties. wikipedia.org The electronic nature of the P=N bond can be readily tuned by altering the substituents on both the phosphorus and nitrogen atoms. The electron-withdrawing p-nitrophenyl group in N-(p-Nitrophenyl)triphenylphosphine imide significantly influences the electronic properties of the ligand, opening doors for new catalytic applications.

Future research in this area will likely focus on:

Asymmetric Catalysis: Designing chiral phosphine imide ligands for enantioselective transformations. This involves the strategic placement of stereogenic centers on the phosphine or the N-aryl group to create a chiral environment around the metal center.

Tandem and Cascade Reactions: Utilizing the unique reactivity of phosphine imide complexes to facilitate multi-step reactions in a single pot, enhancing synthetic efficiency. greenchemistry-toolkit.org

Frustrated Lewis Pairs (FLPs): Exploring the use of sterically hindered phosphine imides in combination with Lewis acids to create FLPs for small molecule activation (e.g., CO₂, H₂) and metal-free catalysis.

Rational Pre-catalyst Design: Developing well-defined pre-catalysts that incorporate phosphine imide ligands to ensure reliable and complete catalyst activation, potentially leading to lower catalyst loadings and improved reaction outcomes. nih.gov

Design of Advanced Functional Materials with Tuned Properties

The incorporation of phosphorus-nitrogen moieties into polymer backbones can impart desirable properties such as flame retardancy, thermal stability, and specific optoelectronic characteristics. rsc.org While research has focused on phosphine oxide-based polymers, the related phosphine imide structure offers a versatile platform for creating novel functional materials. rsc.org

Emerging trends in this field include:

High-Performance Polymers: Synthesizing polyimides and other high-performance polymers incorporating the this compound unit. The rigid, bulky nature of the triphenylphosphine group and the polar nitro group can enhance thermal stability (high glass transition temperatures and decomposition temperatures) and modify solubility and processing characteristics. rsc.org

Optoelectronic Materials: Investigating the photophysical properties of materials containing the this compound moiety. The presence of the nitroaromatic system suggests potential for applications in nonlinear optics or as components in organic light-emitting diodes (OLEDs).

Porous Coordination Polymers: Using phosphine imides as building blocks for porous coordination materials or metal-organic frameworks (MOFs). utexas.edu The phosphine imide can act as a linker, and the pores of the resulting materials could be used for gas storage, separation, or heterogeneous catalysis. utexas.edu

Table 2: Potential Properties of Functional Polymers Incorporating Phosphine Moieties

| Property | Influencing Factor | Potential Application | Reference |

|---|---|---|---|

| Flame Retardancy | Phosphorus content; char formation | Fire-resistant materials, electronics | rsc.orgresearchgate.net |

| Thermal Stability | Aromatic backbone, rigid structure | High-temperature coatings, aerospace components | rsc.orgrsc.org |

| Solubility | Flexible linkages, bulky side groups | Solution-processable films and fibers | rsc.org |

| Dielectric Constant | Polarity and structure of monomer units | Insulators in microelectronics | rsc.org |

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A fundamental understanding of the electronic structure, bonding, and reactivity of this compound is crucial for its rational application in catalysis and materials science. The nature of the P=N bond, often described as a resonance hybrid of a double bond and a zwitterionic form, is a key area of investigation. chemrxiv.orgresearchgate.net

Future research will leverage sophisticated techniques to probe these properties:

Advanced Spectroscopy: Employing techniques like solid-state NMR, X-ray photoelectron spectroscopy (XPS), and advanced vibrational spectroscopy (Raman, IR) to experimentally characterize the electronic environment and bonding within the molecule and its metallic complexes. jayborthen.com

Computational Chemistry: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, predict the electronic and steric effects of ligands, and rationalize catalytic outcomes. researchgate.net Such studies can elucidate transition state structures and energy barriers in catalytic cycles, guiding the design of more efficient catalysts. researchgate.net

In-situ and Operando Studies: Developing methods to monitor catalytic reactions in real-time. This can provide direct evidence for proposed intermediates and help to unravel complex reaction mechanisms, moving beyond the analysis of starting materials and final products. jayborthen.com

Integration with Green Chemistry Principles

The future development and application of this compound will be increasingly governed by the 12 Principles of Green Chemistry. researchgate.netnih.gov This philosophy encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.commdpi.com

Key aspects for integration include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Use of Renewable Feedstocks: Exploring pathways to synthesize the triphenylphosphine and p-nitroaniline precursors from renewable, bio-based sources rather than petroleum feedstocks. sphinxsai.com

Catalysis over Stoichiometric Reagents: Emphasizing the development of catalytic applications for the compound, as catalytic reagents are inherently more sustainable than stoichiometric ones. nih.gov

Design for Degradation: Investigating the environmental fate of materials derived from this compound, designing them to break down into benign products after their useful life.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable synthesis, catalysis, and advanced materials.

Q & A

Q. What are the recommended synthetic routes for preparing N-(p-Nitrophenyl)triphenylphosphine imide, and how can purity be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between triphenylphosphine and p-nitroaryl halides, followed by imide formation via reaction with sulfonyl or carbonyl reagents. For purity optimization:

- Use Grignard or organolithium reagents to ensure high reactivity of the nitroaryl precursor .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) to remove unreacted triphenylphosphine .

- Confirm final product purity using ³¹P NMR (sharp singlet at δ ~20-25 ppm for phosphine imides) and HPLC (>98% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ³¹P NMR : Detects the phosphorus environment; shifts indicate imide formation (e.g., deshielding due to electron-withdrawing nitro groups) .

- FT-IR : Look for P=N stretching vibrations (~1200-1300 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ for asymmetric NO₂) .

- X-ray crystallography : Resolves molecular geometry, particularly the planarity of the p-nitrophenyl group and P–N bond length (~1.6–1.7 Å) .

Q. How should researchers handle stability and storage challenges for this compound?

- Methodological Answer :

- Store under argon or nitrogen to prevent oxidation of the phosphine moiety, which is sensitive to moisture and oxygen .

- Conduct accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways using TGA (thermal stability) and HPLC (purity loss <5%) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) resolve contradictions in reported reactivity of this compound?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model electronic effects (e.g., nitro group’s electron-withdrawing impact on P–N bond polarization) .

- Compare experimental vs. computed reaction barriers for nucleophilic substitutions or ligand-exchange reactions.

- Validate models using Hammett plots to correlate substituent effects (σₚ for nitro = +0.78) with reaction rates .

Q. What experimental strategies can elucidate the role of the nitro group in catalytic applications (e.g., cross-coupling reactions)?

- Methodological Answer :

- Synthesize analogs with electron-donating groups (e.g., -OMe) and compare catalytic efficiency in Suzuki-Miyaura couplings.

- Use cyclic voltammetry to quantify the nitro group’s redox activity (e.g., reduction potentials ~-0.5 V vs. SCE) .

- Monitor intermediates via in situ ³¹P NMR to detect ligand dissociation or oxidative addition steps .

Q. How can researchers address discrepancies in reported thermal stability data for this compound?

- Methodological Answer :

- Conduct controlled thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to isolate decomposition pathways (e.g., nitro group vs. phosphine degradation) .

- Cross-reference with DSC to identify phase transitions (e.g., melting points) and correlate with crystallinity data from PXRD .

- Replicate conflicting studies using identical heating rates (e.g., 10°C/min) to minimize kinetic artifacts .

Q. What advanced techniques are suitable for studying its ligand behavior in transition-metal complexes?

- Methodological Answer :

- Use X-ray absorption spectroscopy (XAS) to probe metal-ligand coordination (e.g., Ni or Pd complexes) and bond distances .

- Compare EPR spectra for paramagnetic complexes to assess ligand-field splitting effects.

- Perform catalytic turnover frequency (TOF) analysis in model reactions (e.g., Heck coupling) to correlate ligand structure with activity .

Data Contradiction Resolution

Q. How should conflicting reports on the compound’s solubility in polar solvents be resolved?

- Methodological Answer :

- Systematically test solubility in DMF, DMSO, and acetonitrile under controlled humidity (e.g., <1% H₂O).

- Use dynamic light scattering (DLS) to detect aggregation, which may falsely indicate insolubility .

- Compare results with COSMO-RS simulations to predict solvent interactions based on molecular polarity .

Application-Oriented Questions

Q. What methodologies can explore its potential in materials science (e.g., as a precursor for functionalized polymers)?

- Methodological Answer :

- Incorporate into polyimide matrices via condensation polymerization; monitor cross-linking efficiency using GPC and TGA .

- Study photophysical properties via UV-vis spectroscopy (nitro group’s n→π* transitions) and fluorescence quenching assays .

Q. How can researchers design experiments to evaluate its toxicity or environmental impact?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.